2,5-Bis(trifluoromethyl)phenol
Overview
Description
2,5-Bis(trifluoromethyl)phenol is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups significantly influence the compound’s reactivity and stability, making it a subject of interest in organic chemistry and material science.
Mechanism of Action
Target of Action
It’s known that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs . These compounds exhibit a wide range of pharmacological activities, suggesting that 2,5-Bis(trifluoromethyl)phenol may interact with multiple targets.
Mode of Action
The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to various applications in medicines . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . Therefore, it’s plausible that this compound may influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s physicochemical properties suggest high gi absorption and low skin permeation . These properties could impact the compound’s bioavailability.
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups into a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a trifluoromethylating agent under specific conditions. For example, the reaction of 2,5-dichlorophenol with trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for higher yields and purity. The process typically requires controlled reaction conditions, including temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like trifluoromethyl iodide and bases such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
2,5-Bis(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)phenol: Another isomer with trifluoromethyl groups at different positions.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring
Uniqueness
2,5-Bis(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and stability. This unique structure makes it valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPQGWFLQVKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394850 | |
Record name | 2,5-bis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-88-4 | |
Record name | 2,5-Bis(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-bis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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